Colestolone

描述

作用机制

准备方法

Colestolone 的合成涉及多个步骤,包括使用特定试剂和反应条件。 一条合成路线涉及通过一系列化学反应将胆固醇衍生物转化 .

化学反应分析

科学研究应用

Drug Delivery Systems

Colestolone has been utilized in the development of advanced drug delivery systems, particularly in liposomal formulations. Its ability to enhance drug solubility and bioavailability has been demonstrated in various studies.

Case Studies:

- Liposomal Formulations : Research indicates that this compound can be incorporated into cationic liposomes for non-viral gene delivery. These formulations have shown improved transfection efficiency and lower toxicity compared to commercial liposomes like Lipofectamine 2000. The structural characteristics of this compound derivatives play a crucial role in the efficacy of these delivery systems .

- Theranostic Applications : this compound-based liposomes have also been explored for theranostic applications, combining therapeutic and diagnostic capabilities. For instance, fluorescent cholesterol conjugates have been developed that enhance drug distribution in cancer cells while retaining biological properties .

Antiviral Activity

This compound exhibits potent antiviral properties, particularly against Hepatitis C Virus (HCV). Its mechanisms include inhibition of cholesterol synthesis pathways critical for viral replication.

Case Studies:

- Inhibition of HCV Replication : A study highlighted this compound's ability to inhibit HCV replication through multiple pathways, including the downregulation of key enzymes involved in cholesterol biosynthesis such as HMG-CoA reductase (HMGCR). This inhibition occurs without significantly affecting host cell ATP levels, indicating a selective antiviral action .

- Combination Therapies : this compound has been used alongside other chemical probes to explore synergistic effects on viral replication. The combination of this compound with other inhibitors showed enhanced antiviral activity, suggesting potential for developing effective treatment regimens .

Cholesterol Biosynthesis Inhibition

This compound plays a significant role in modulating cholesterol biosynthesis, making it a valuable compound in studies related to metabolic diseases.

Case Studies:

- Mechanisms of Action : Research demonstrates that this compound inhibits the activity of enzymes involved in cholesterol synthesis by altering the sterol regulatory element-binding protein (SREBP) pathway. This leads to reduced transcription of genes responsible for cholesterol production .

- Impact on Serum Cholesterol Levels : Experimental studies in animal models have shown that administration of this compound leads to decreased serum cholesterol levels and altered distributions among lipoproteins, which is beneficial for managing hypercholesterolemia .

Summary Table of Applications

相似化合物的比较

生物活性

Colestolone, a synthetic sterol, has garnered attention for its biological activity, particularly in the context of cholesterol metabolism and its potential therapeutic applications. This article explores the compound's mechanisms of action, its effects on cholesterol biosynthesis, and relevant case studies that illustrate its clinical significance.

This compound primarily functions as an inhibitor of cholesterol biosynthesis. It targets several key enzymes in the cholesterol synthesis pathway, notably HMG-CoA reductase (HMGCR), which is critical for cholesterol production. The inhibition of HMGCR leads to decreased cholesterol levels in serum and tissues.

Key Mechanisms:

- Inhibition of HMGCR: this compound effectively reduces the activity of HMGCR, thereby limiting the conversion of HMG-CoA to mevalonate, a precursor in cholesterol synthesis .

- Regulation of SREBP-2: this compound also inhibits the activation of Sterol Regulatory Element Binding Protein 2 (SREBP-2), which is responsible for the transcriptional regulation of genes involved in cholesterol synthesis and uptake .

- Metabolism to Polar Sterols: The compound can be metabolized into polar sterols within cells, which further contribute to its inhibitory effects on cholesterol biosynthesis .

Biological Activity Summary Table

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Inhibition of Cholesterol Synthesis | Reduces serum cholesterol levels | Inhibits HMG-CoA reductase |

| Regulation of Gene Expression | Decreases transcription of SREBP2-dependent genes | Inhibits SREBP-2 activation |

| Metabolism | Converts to polar sterols | Alters sterol biosynthesis pathways |

Case Study 1: Cholesterol-Lowering Effects

A study involving patients with hypercholesterolemia demonstrated that this compound significantly reduced LDL cholesterol levels. Patients treated with this compound exhibited a marked decrease in total cholesterol and LDL-C without significant adverse effects, indicating its potential as a therapeutic agent for managing dyslipidemia .

Case Study 2: Clinical Observations in Diabetic Patients

In a clinical case involving a 54-year-old diabetic man with low serum cholesterol levels, laboratory assessments revealed significantly decreased levels of total cholesterol and LDL-C. Although this case did not directly involve this compound treatment, it highlighted the complexities of cholesterol metabolism in diabetic patients, suggesting that compounds like this compound could play a role in managing lipid profiles in such populations .

Research Findings

Recent research has further elucidated the biological activity of this compound:

- A study conducted by Swaminathan et al. (1995) established that this compound's inhibition of HMGCR contributes to its effectiveness as a lipid-lowering agent .

- Additional investigations have shown that this compound does not lead to the accumulation of toxic sterols, a common issue with late-stage inhibitors like triparanol, making it a safer alternative for long-term use .

- The compound has been observed to have selective antiviral properties against Hepatitis C virus (HCV) by modulating sterol biosynthesis pathways, indicating its multifaceted role beyond cholesterol regulation .

属性

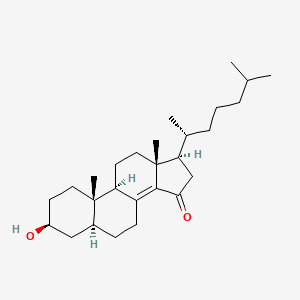

IUPAC Name |

(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-20,22-23,28H,6-16H2,1-5H3/t18-,19+,20+,22+,23-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINVVMHRTUSXHL-GGVPDPBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046212 | |

| Record name | Colestolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50673-97-7 | |

| Record name | 3β-Hydroxy-5α-cholest-8(14)-en-15-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50673-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colestolone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050673977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colestolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COLESTOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P8396T5XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。